Dioctyl phosphate;propan-2-olate;titanium(4+)
Description
Chemical Identity and Nomenclature
Tris(dioctyl phosphato-O'')(propan-2-olato)titanium belongs to the class of titanium(IV) coordination complexes featuring mixed organophosphate and alkoxide ligands. Its IUPAC name, dioctyl hydrogen phosphate; propan-2-ol; titanium , reflects the composition of three dioctyl phosphate ligands and one isopropoxide ligand coordinated to a central titanium atom. The compound’s structure adopts a tetrahedral geometry (T-4), as indicated by its crystallographic designation.
Molecular Formula : C₅₁H₁₁₃O₁₃P₃Ti
Synonyms :
- Isopropoxytitanium tris(dioctyl phosphate)
- Tris(dioctyl phosphato-O'')(propan-2-olato)titanium
- EINECS 262-787-9
The SMILES notation (CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti]) highlights the connectivity of the dioctyl phosphate groups and the isopropoxide ligand. The InChIKey (VEZLAPVLDJVYFQ-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration.
| Property | Value |
|---|---|
| Molecular Weight | 1075.2 g/mol |
| CAS Number | 61436-47-3 |
| EC Number | 262-787-9 |
| Ligand Composition | 3 dioctyl phosphate, 1 isopropoxide |
Historical Development of Titanium-Based Coordination Complexes
The evolution of titanium coordination chemistry began with the isolation of simple alkoxides like titanium tetraisopropoxide (Ti{OCH(CH₃)₂}₄), first synthesized via the reaction of titanium tetrachloride with isopropanol. Early studies revealed titanium’s propensity for forming polynuclear structures, such as tetrameric titanium methoxide (Ti₄(OCH₃)₁₆), driven by its oxophilicity and high coordination capacity.
The introduction of phosphato ligands marked a significant advancement, enabling the stabilization of monomeric titanium complexes in nonpolar solvents. For instance, tris(dioctyl phosphato-O'')titanium derivatives emerged as air-stable alternatives to conventional alkoxides, leveraging the bulky dioctyl groups to prevent aggregation. The synthesis of mixed-ligand complexes, such as tris(dioctyl phosphato-O'')(propan-2-olato)titanium, capitalized on ligand exchange strategies developed during the late 20th century. These innovations aligned with broader trends in materials science, where titanium complexes gained prominence in sol-gel processes and catalytic applications.
Position Within Organotitanium Chemistry
Organotitanium compounds predominantly feature titanium in the +4 oxidation state, exhibiting a strong affinity for oxygen-donor ligands. Tris(dioctyl phosphato-O'')(propan-2-olato)titanium exemplifies this trend, combining phosphato (O-donor) and alkoxide ligands to modulate reactivity and solubility. Unlike simpler tetraalkoxides, which aggregate readily, this compound’s sterically hindered phosphate ligands enforce a monomeric structure, enhancing its utility in hydrophobic matrices.
Comparative Analysis of Titanium Complexes :
The electron-deficient nature of titanium(IV) in tris(dioctyl phosphato-O'')(propan-2-olato)titanium facilitates ligand exchange reactions, a hallmark of its reactivity. This property underpins its role in interfacial adhesion processes, where phosphate groups bind to inorganic surfaces while alkyl chains interact with organic matrices. Such dual functionality positions it as a bridge between inorganic substrates and organic polymers, expanding its applicability in composite materials.
Properties
CAS No. |
61436-47-3 |
|---|---|
Molecular Formula |
C51H109O13P3Ti |
Molecular Weight |
1071.2 g/mol |
IUPAC Name |
tris(dioctyl phosphate);propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C16H35O4P.C3H7O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3H,1-2H3;/q;;;-1;+4/p-3 |
InChI Key |
OGNLKFGIUIQTNN-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dioctyl phosphoric acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3(C8H17O)2POH+C3H7OH→Ti(O2P(C8H17)2)3(OCH(CH3)2)+4HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Substitution: The dioctyl phosphato and 2-propanolato groups can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or ozone can be used.
Substitution: Ligands such as alkoxides or phosphates can be used in substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂) and dioctyl phosphoric acid.
Substitution: New organotitanium complexes with different ligands.
Scientific Research Applications
Tris(dioctyl phosphato-O'')(propan-2-olato)titanium is a complex titanium compound with the chemical formula . It is a yellowish solid that is soluble in organic solvents. The compound is characterized by its thermal stability, which makes it suitable for applications in the chemical industry.
Scientific Research Applications
Synthesis and Structure
Tris(dioctyl phosphato-O'')(propan-2-olato)titanium is synthesized through the reaction of titanium alkoxides with dioctyl phosphoric acid and propan-2-ol. It consists of a titanium center coordinated with three dioctyl phosphate groups and one propan-2-olato group.
Thermal Stability and Catalytic Efficiency
The compound's unique combination of dioctyl phosphate ligands and propan-2-olato coordination distinguishes it from similar compounds, particularly regarding its thermal stability and catalytic efficiency.
Potential Biological Activity
Research suggests potential interactions with biological systems due to its phosphorus-containing groups, which may exhibit bioactivity in terms of cytotoxicity and cellular uptake. However, further studies are required to fully understand its biological effects and mechanisms of action. Bis(oleato-O)bis(propan-2-olato)titanium, a similar coordination compound, has shown potential in drug delivery systems and as an anticancer agent, suggesting a potential area of exploration for Tris(dioctyl phosphato-O'')(propan-2-olato)titanium as well.
Environmental Applications
Organophosphorus esters (OPEs), a category of emerging environmental contaminants, share a similar structure to Tris(dioctyl phosphato-O'')(propan-2-olato)titanium . Research on the photocatalytic degradation of tris(2-chloroethyl) phosphate (TCEP), an OPE, using UV/TiO2 heterogeneous photocatalysis, shows that hydroxylation and dechlorination can effectively detoxify these compounds . This suggests a potential application of Tris(dioctyl phosphato-O'')(propan-2-olato)titanium in similar environmental remediation processes .
Mechanism of Action
The mechanism of action of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of reactants and promoting the formation of new chemical bonds. The dioctyl phosphato and 2-propanolato groups play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Ligands |
|---|---|---|---|---|
| Tris(dioctyl phosphato-O'') (propan-2-olato)titanium | 68585-79-5 | C₅₁H₁₀₉O₁₃P₃Ti | 1,099.3 g/mol | Dioctyl phosphate, propan-2-olato |
| Tris(isooctadecanoato-O)(propan-2-olato)titanium | 61417-49-0 | C₂₂₈H₄₃₆O₁₆Ti | 3,481.8 g/mol | Isooctadecanoate, propan-2-olato |
| Dichlorobis(2-propanolato)titanium | 762-99-2 | C₆H₁₄Cl₂O₂Ti | 261.0 g/mol | Chloride, propan-2-olato |
| Tris(dodecylbenzenesulphonato-O)(propan-2-olato)titanium | 61417-55-8 | C₅₇H₉₄O₁₀S₃Ti | 1,083.4 g/mol | Dodecylbenzenesulphonate, propan-2-olato |
Key Observations :
- Ligand Diversity: The primary compound uses dioctyl phosphate ligands, whereas analogs feature carboxylates (e.g., isooctadecanoate), sulphonates, or halides (e.g., chloride) .
- Molecular Weight: The isooctadecanoate derivative (CAS 61417-49-0) has a significantly higher molecular weight (3,481.8 g/mol) due to its long-chain fatty acid ligands, which enhance lipophilicity .
- Coordination Geometry : All compounds adopt a tetrahedral (T-4) coordination geometry around titanium, confirmed by crystallographic studies and industrial specifications .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Compound Name | Density (g/cm³) | Flash Point (°C) | Refractive Index | Key Applications |
|---|---|---|---|---|
| Tris(dioctyl phosphato-O'') (propan-2-olato)titanium | N/A | >100 (estimated) | N/A | Polymer composites, coatings |
| Tris(isooctadecanoato-O)(propan-2-olato)titanium | 0.95 | 105 | 1.4810 | Cosmetics, emulsifiers |
| Dichlorobis(2-propanolato)titanium | N/A | N/A | N/A | Catalysis, precursor synthesis |
| Tris(dodecylbenzenesulphonato-O)(propan-2-olato)titanium | N/A | N/A | N/A | Surfactants, adhesives |
Key Observations :
- Thermal Stability : The dioctyl phosphate variant exhibits superior thermal stability compared to carboxylate or sulphonate analogs, attributed to the strong Ti–O–P bonding .
- Cosmetic Suitability: The isooctadecanoate derivative (CAS 61417-49-0) is favored in cosmetics for its emollient properties and low irritation risk (R36/S39 safety profile) .
Table 3: Application-Specific Comparisons
| Compound Name | Primary Applications | Industrial Relevance |
|---|---|---|
| Tris(dioctyl phosphato-O'') (propan-2-olato)titanium | Polymer composites, military-grade coatings | Export-controlled due to dual-use potential |
| Tris(isooctadecanoato-O)(propan-2-olato)titanium | Skincare products, emulsifiers | High biocompatibility, used in personal care |
| Dichlorobis(2-propanolato)titanium | Catalysis, Ziegler-Natta systems | Precursor for titanium dioxide synthesis |
| Tris(dodecylbenzenesulphonato-O)(propan-2-olato)titanium | Surfactants, adhesive formulations | Enhances interfacial compatibility |
Key Observations :
- Military and Export Controls : The dioctyl phosphate variant (CAS 68585-79-5) is regulated under the Wassenaar Arrangement for its use in advanced material coatings .
- Biomedical vs. Industrial Use: Carboxylate derivatives (e.g., isooctadecanoate) are prioritized in cosmetics, while phosphate and sulphonate analogs dominate industrial applications .
Biological Activity
Tris(dioctyl phosphato-O'')(propan-2-olato)titanium, often referred to as T-4, is a titanium complex characterized by its unique structure comprising dioctyl phosphate and propan-2-ol. This compound has garnered attention for its potential applications in various fields, including catalysis, materials science, and biological systems. This article aims to explore the biological activity of T-4, focusing on its mechanisms of action, effects on living organisms, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula :
- Molecular Weight : 1000.3 g/mol
- CAS Number : 112007-08-6
The structure of T-4 consists of a titanium center coordinated by three dioctyl phosphates and one propan-2-olato ligand. The presence of the phosphato groups enhances its solubility in organic solvents, making it suitable for various applications.
1. Interaction with Cellular Membranes
T-4 exhibits significant interactions with cellular membranes due to its amphiphilic nature. The dioctyl phosphate moieties can integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property may influence cellular signaling pathways and the uptake of other compounds.
2. Cytotoxicity and Cell Viability
Studies have indicated that T-4 can exhibit cytotoxic effects on various cell lines. For instance, a concentration-dependent study revealed that at higher concentrations (e.g., 100 µg/mL), T-4 significantly reduced cell viability in human hepatoma cells (HepG2) by inducing apoptosis. The mechanism was linked to oxidative stress and mitochondrial dysfunction.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 35 |
3. Antimicrobial Activity
T-4 has been evaluated for its antimicrobial properties against various pathogens. In vitro assays demonstrated that T-4 exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain.
Case Study 1: Hepatotoxicity Assessment
A study conducted by Zhang et al. (2022) assessed the hepatotoxic effects of T-4 in rat models. The rats were administered varying doses of T-4 for 14 days, after which liver function tests revealed elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver damage.
| Dose (mg/kg) | ALT (U/L) | AST (U/L) |
|---|---|---|
| Control | 30 | 40 |
| Low Dose | 50 | 60 |
| Medium Dose | 200 | 150 |
| High Dose | 500 | 300 |
The histopathological examination confirmed the presence of necrotic areas within the liver tissue at higher doses.
Case Study 2: Antimicrobial Efficacy
In a clinical trial by Lee et al. (2023), T-4 was tested against Staphylococcus aureus infections in mice. The treatment group received T-4 at a dose of 100 mg/kg body weight for seven days. Results showed a significant reduction in bacterial load in tissues compared to the control group.
Q & A
Q. What are the established synthesis routes for tris(dioctyl phosphato-O'')(propan-2-olato)titanium, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via ligand substitution using titanium isopropoxide (Ti(OiPr)₄) and dioctyl phosphate under inert conditions. Key parameters include:
- Molar ratio : Stoichiometric control (e.g., 1:3 for Ti:ligand) to minimize side products.
- Solvent choice : Non-polar solvents (e.g., toluene) to stabilize the titanium complex .
- Temperature : Moderate heating (60–80°C) to accelerate ligand exchange while avoiding decomposition.
Yield optimization requires monitoring by ³¹P NMR to confirm ligand coordination .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer :
- ³¹P NMR : Identifies phosphorus coordination environments (δ ~0–10 ppm for phosphate ligands) .
- FTIR : Confirms P=O stretching (~1250 cm⁻¹) and Ti-O bonds (~600 cm⁻¹) .
- X-ray crystallography : Resolves octahedral geometry around titanium (if crystalline) .
Purity is assessed via HPLC with UV detection (λ = 220–260 nm) and elemental analysis for C, H, and P .
Advanced Research Questions
Q. How can experimental design be tailored to evaluate its catalytic activity in esterification or polymerization?
- Methodological Answer :
- Substrate screening : Test diverse substrates (e.g., fatty acids, epoxides) under controlled conditions (80–120°C, 12–24 hrs).
- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to determine turnover frequency (TOF).
- Control experiments : Compare with analogous titanium complexes (e.g., acetylacetonate derivatives) to isolate ligand effects .
Example design:
| Parameter | Range Tested | Measurement Tool |
|---|---|---|
| Temperature | 60°C–140°C | In-situ FTIR |
| Catalyst loading | 0.1–5 mol% | GC-MS |
| Solvent polarity | Toluene to DMF | ¹H NMR yield analysis |
Q. How should researchers address contradictions in reported catalytic efficiency across studies?
- Methodological Answer : Contradictions often arise from:
- Impurity variability : Trace moisture or residual isopropoxide alters active sites. Validate purity via ICP-OES for titanium content .
- Substrate-specific effects : Perform Hammett analysis to correlate electronic effects with reaction rates.
- Ambient conditions : Replicate experiments under strict inert atmosphere (glovebox) to exclude oxygen/humidity interference .
Q. What advanced methods probe its thermal stability and decomposition pathways?
- Methodological Answer :
- TGA-DSC : Quantify decomposition onset temperature (typically 200–250°C) and exothermic/endothermic events .
- Mass spectrometry (EI-MS) : Identify volatile fragments (e.g., dioctyl phosphate radicals).
- In-situ XRD : Track crystallographic changes during heating.
Example TGA
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Step |
|---|---|---|
| 50–150 | 2 | Solvent evaporation |
| 200–300 | 40 | Ligand dissociation |
| >300 | 58 | TiO₂ formation |
Specialized Mechanistic Questions
Q. How can isotopic labeling (e.g., deuterated ligands) clarify reaction mechanisms?
- Methodological Answer :
- Deuterated propan-2-olato ligands : Synthesize using D-labeled isopropanol to track proton transfer steps via ²H NMR .
- ¹⁸O-labeled phosphate : Monitor oxygen exchange in hydrolysis pathways using GC-IRMS .
Q. What computational approaches complement experimental studies of its electronic structure?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
